2,4-Diphenylbut-3-yn-2-ol

Vue d'ensemble

Description

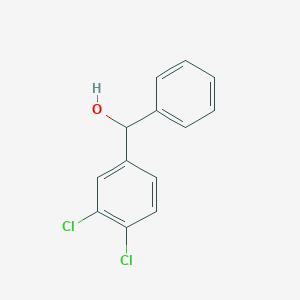

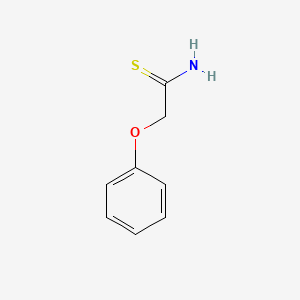

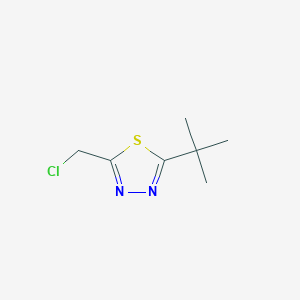

2,4-Diphenylbut-3-yn-2-ol is a chemical compound with the linear formula C16H14O . It has a molecular weight of 222.289 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 2,4-Diphenylbut-3-yn-2-ol has been explored in various studies. For instance, one study discussed the reaction between iodoarenes and acetylenes mediated by palladium . Another study mentioned the alkynylation of aldehydes mediated by zinc and allyl bromide .Molecular Structure Analysis

The molecular structure of 2,4-Diphenylbut-3-yn-2-ol is represented by the linear formula C16H14O . The molecular weight of this compound is 222.289 .Chemical Reactions Analysis

The chemical reactions involving 2,4-Diphenylbut-3-yn-2-ol have been studied in various contexts. For example, one study discussed the reaction of 2-methylbut-3-yn-2-ol with acetylacetone, which yielded a bifuran, ethyl acetoacetate .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diphenylbut-3-yn-2-ol include its molecular weight of 222.289 and its linear formula C16H14O .Applications De Recherche Scientifique

Synthesis of Tertiary Propargylic Alcohols

2,4-Diphenylbut-3-yn-2-ol is used in the synthesis of tertiary propargylic alcohols from arylacetylenes and ketones . This process is promoted by tert-BuOK under solvent-free conditions, making it a green synthesis method. The resulting propargylic alcohols are important intermediates and versatile building blocks for the synthesis of fine chemicals, natural products, and pharmaceuticals .

Alkynylation of Arylacetylenes

This compound is also used in the alkynylation of arylacetylenes with ketones . This reaction generates propargylic alcohols, which are useful in carbon–carbon bond-forming reactions .

Solvent-Free Organic Reactions

2,4-Diphenylbut-3-yn-2-ol plays a role in solvent-free organic reactions . These reactions are gaining attention due to their clean and environment-friendly protocols, as well as their convenient means of product purification .

Sustainable Development in Chemical Research

The use of 2,4-Diphenylbut-3-yn-2-ol in these reactions contributes to sustainable development in both academic and industrial research . It helps in developing benign syntheses that save resources and energy and also minimize waste .

Preparation of Fine Chemicals

The propargylic alcohols synthesized using 2,4-Diphenylbut-3-yn-2-ol are important intermediates and versatile building blocks for the synthesis of fine chemicals .

Preparation of Natural Products and Pharmaceuticals

These propargylic alcohols are also used in the synthesis of natural products and pharmaceuticals .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as triarylyethylene pharmacophore, possess biological activities in estrogen-dependent disorders like breast cancer, infertility, osteoporosis, cns, cardiovascular or lipid malfunctions . These compounds, including tamoxifen, clomiphene, and broparoestrol, are called Selective Estrogen Receptor Modulators (SERMs) .

Mode of Action

Serms, which are structurally similar, are known to modulate the estrogen receptor’s activity . They can act as estrogen receptor agonists or antagonists depending on the tissue type .

Biochemical Pathways

Serms are known to affect various biochemical pathways related to estrogen signaling .

Pharmacokinetics

The compound’s molecular weight is 22228200 , which could influence its bioavailability and pharmacokinetics.

Result of Action

Serms are known to have a variety of effects, including the potential to prevent osteoporosis and reduce the risk of breast cancer in postmenopausal women .

Propriétés

IUPAC Name |

2,4-diphenylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-16(17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKABQYUTWQPLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383169 | |

| Record name | 2,4-Diphenyl-but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5876-69-7 | |

| Record name | 2,4-Diphenyl-but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1597505.png)

![4-Chloro-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B1597513.png)